molecular formula C21H23NO2S B8384705 2-(2,6-Dimethyl-4-(p-tolyl)thieno[2,3-b]pyridin-5-yl)pentanoic acid

2-(2,6-Dimethyl-4-(p-tolyl)thieno[2,3-b]pyridin-5-yl)pentanoic acid

Cat. No.: B8384705
M. Wt: 353.5 g/mol
InChI Key: OUJQSMWEYAGFDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,6-Dimethyl-4-(p-tolyl)thieno[2,3-b]pyridin-5-yl)pentanoic acid is a useful research compound. Its molecular formula is C21H23NO2S and its molecular weight is 353.5 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C21H23NO2S

Molecular Weight

353.5 g/mol

IUPAC Name

2-[2,6-dimethyl-4-(4-methylphenyl)thieno[2,3-b]pyridin-5-yl]pentanoic acid

InChI

InChI=1S/C21H23NO2S/c1-5-6-16(21(23)24)18-14(4)22-20-17(11-13(3)25-20)19(18)15-9-7-12(2)8-10-15/h7-11,16H,5-6H2,1-4H3,(H,23,24)

InChI Key

OUJQSMWEYAGFDN-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=C(N=C2C(=C1C3=CC=C(C=C3)C)C=C(S2)C)C)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of methyl 2-(2,6-dimethyl-4-p-tolylthieno[2,3-b]pyridin-5-yl)pentanoate (0.135 g; 0.367 mmol) in methanol (8 mL) and ethanol (4 mL) was added a 5% sodium hydroxide solution (10.5 mL; 13.125 mmol). The reaction mixture was heated under reflux for 4.5 h. After cooling to room temperature, the reaction mixture was concentrated under reduced pressure. The residue was suspended in water, acidified with 1N HCl (pH˜2) and extracted with ethyl acetate. The organic layer was washed with water and brine, dried over sodium sulphate, filtered and concentrated under reduced pressure. The residue was crystallized from a mixture of ethyl acetate/heptane to afford 0.107 g (82%) of the title compound as a white powder.
Name
methyl 2-(2,6-dimethyl-4-p-tolylthieno[2,3-b]pyridin-5-yl)pentanoate
Quantity
0.135 g
Type
reactant
Reaction Step One
Quantity
10.5 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Yield
82%

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